2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide
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Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is an organic compound with the molecular formula C10H13N3O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of two methoxy groups, a nitro group, and an acetohydrazide moiety attached to a phenyl ring.
Preparation Methods
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide typically involves the reaction of 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it valuable in biochemical research.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with proteins and enzymes plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide can be compared with other similar compounds such as:
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: This compound shares a similar structure but lacks the acetohydrazide moiety.
4’,5’-Dimethoxy-2’-nitroacetophenone: This compound has a similar phenyl ring with methoxy and nitro groups but differs in the presence of an acetophenone moiety instead of an acetohydrazide.
The unique combination of functional groups in this compound makes it distinct and valuable for various research applications.
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-17-8-3-6(4-10(14)12-11)7(13(15)16)5-9(8)18-2/h3,5H,4,11H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIURPSCHWTXDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)NN)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351944 |
Source
|
Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16392-68-0 |
Source
|
Record name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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